

# Physical and chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid

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## Compound of Interest

Compound Name: (2-Hydroxy-4-methylphenyl)boronic acid

Cat. No.: B1320728

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## An In-depth Technical Guide to (2-Hydroxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Hydroxy-4-methylphenyl)boronic acid**, a versatile organoboron compound with significant potential in synthetic chemistry and drug discovery. This document details its characteristics, synthesis, and reactivity, offering valuable insights for researchers and professionals in related fields.

## Physicochemical Properties

**(2-Hydroxy-4-methylphenyl)boronic acid** is a white to off-white solid at room temperature.<sup>[1]</sup> Its fundamental properties are summarized in the table below, combining predicted and available experimental data.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BO <sub>3</sub>	[2]
Molecular Weight	151.96 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	No experimental data available. Predicted values for similar compounds vary.	
Boiling Point (Predicted)	331.3 ± 52.0 °C	[1]
Density (Predicted)	1.26 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	8.92 ± 0.58	[1]
Solubility	Soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF.	General knowledge based on similar compounds
Storage	Store at -20°C for long-term stability.[2]	[2]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **(2-Hydroxy-4-methylphenyl)boronic acid**. Below is a summary of expected spectral features.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

- Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.5-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets, doublet of doublets).
- Methyl Protons (-CH<sub>3</sub>): A singlet is expected around δ 2.0-2.5 ppm.

- Hydroxyl Protons (-OH and -B(OH)<sub>2</sub>): These protons will appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

- Aromatic Carbons: Peaks are expected in the aromatic region ( $\delta$  110-160 ppm). The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation.
- Methyl Carbon (-CH<sub>3</sub>): A signal is expected in the aliphatic region, typically around  $\delta$  20-25 ppm.

## FT-IR Spectroscopy

Infrared spectroscopy can identify the presence of key functional groups.

- O-H Stretching: A broad band in the region of 3200-3600 cm<sup>-1</sup> is characteristic of the hydroxyl groups.
- C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches are found just below 3000 cm<sup>-1</sup>.
- B-O Stretching: A strong band is typically observed in the 1300-1400 cm<sup>-1</sup> region.
- Aromatic C=C Stretching: Peaks in the 1450-1600 cm<sup>-1</sup> region are indicative of the benzene ring.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M<sup>+</sup>) would be expected at m/z 152. Common fragmentation patterns for boronic acids involve the loss of water and other small neutral molecules.

## Synthesis and Reactivity

### Synthesis

A common route for the synthesis of hydroxyphenylboronic acids involves the reaction of a protected bromophenol with an organolithium reagent followed by quenching with a trialkyl borate. The protecting group is then removed to yield the desired product. A detailed experimental protocol for a similar compound is available and can be adapted for the synthesis of **(2-Hydroxy-4-methylphenyl)boronic acid**.<sup>[3]</sup>



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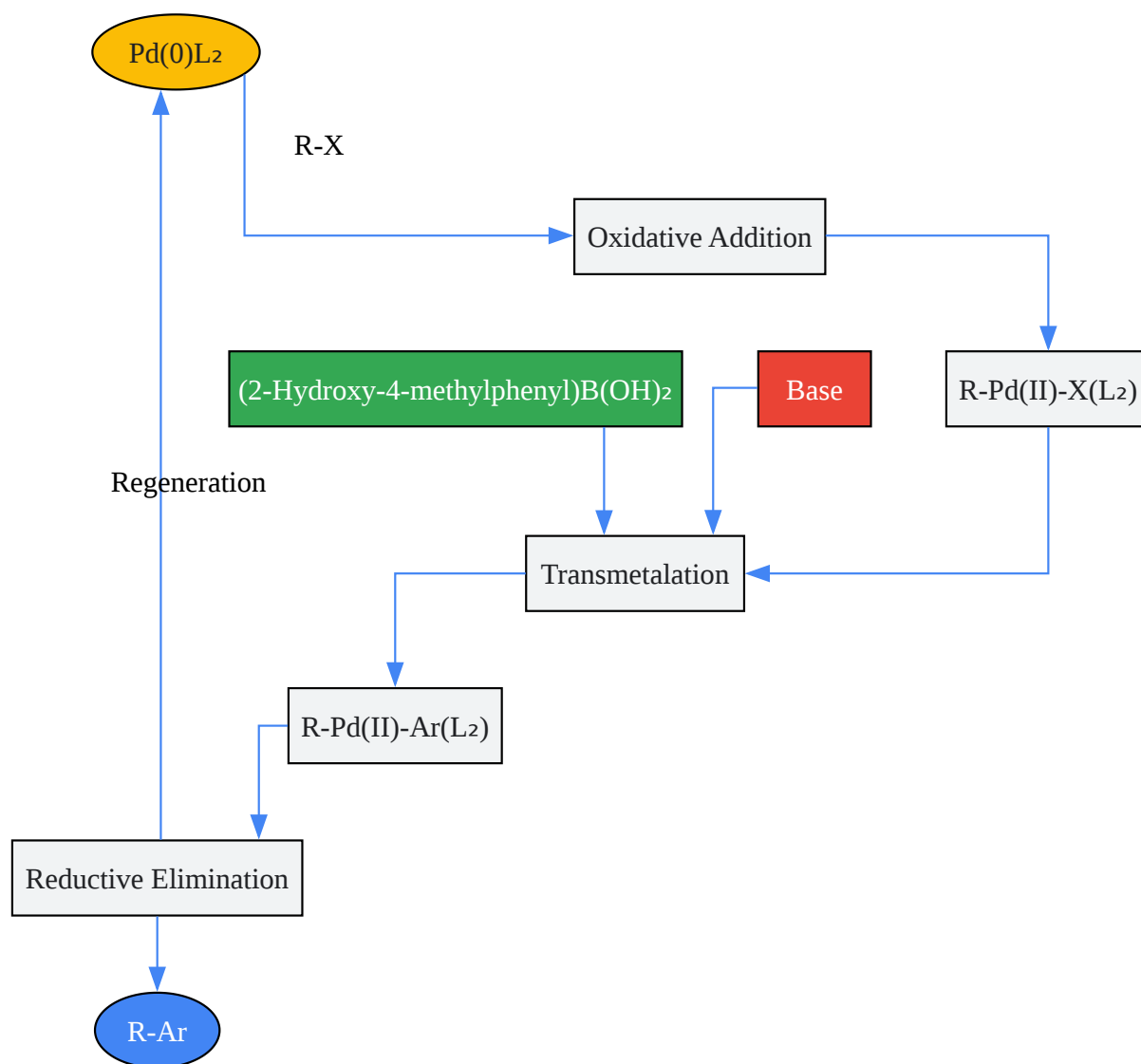
A potential synthetic workflow for **(2-Hydroxy-4-methylphenyl)boronic acid**.

Experimental Protocol (Adapted):

- **Protection:** To a solution of 2-bromo-5-methylphenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir the reaction at room temperature until completion.
- **Lithiation and Borylation:** Dissolve the protected bromophenol in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a period of time. Then, add a trialkyl borate (e.g., trimethyl borate) and allow the reaction to warm to room temperature.
- **Deprotection and Workup:** Quench the reaction with an acidic aqueous solution. Extract the product with an organic solvent. The protecting group can be removed under appropriate acidic or basic conditions to yield the final product, which can be purified by crystallization or chromatography.

## Reactivity

**(2-Hydroxy-4-methylphenyl)boronic acid** is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules.<sup>[4][5][6][7]</sup>



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

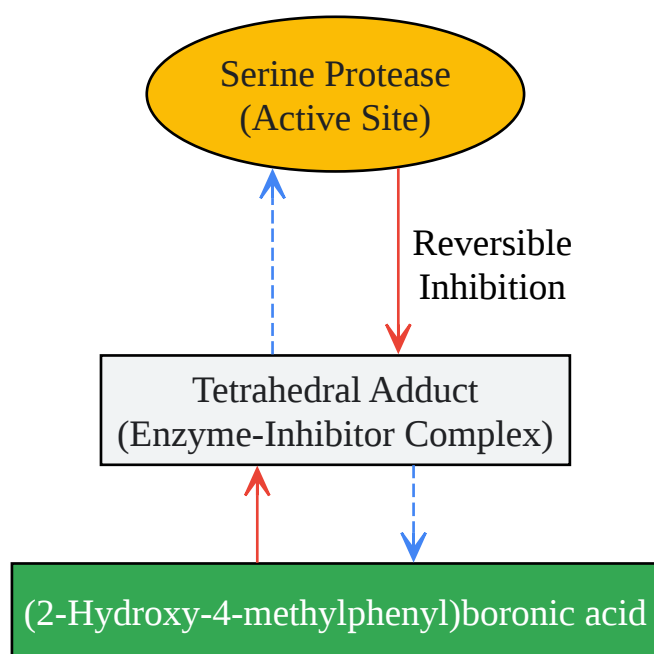
Experimental Protocol (General):

- To a reaction vessel under an inert atmosphere, add the aryl halide, **(2-Hydroxy-4-methylphenyl)boronic acid** (typically 1.1-1.5 equivalents), a palladium catalyst (e.g.,

$\text{Pd(PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).

- Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography or crystallization.

Boronic acids are known to be potent reversible inhibitors of serine proteases. The boron atom acts as an electrophile and forms a covalent adduct with the catalytic serine residue in the active site of the enzyme. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.<sup>[8][9][10]</sup>



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Mechanism of serine protease inhibition by a boronic acid.

Experimental Protocol (General for Inhibition Assay):

- Prepare a stock solution of **(2-Hydroxy-4-methylphenyl)boronic acid** in a suitable solvent (e.g., DMSO).

- In a microplate, add the serine protease and a specific fluorogenic or chromogenic substrate in a suitable buffer.
- Add varying concentrations of the boronic acid inhibitor to the wells.
- Monitor the enzyme activity by measuring the change in fluorescence or absorbance over time using a plate reader.
- Calculate the IC<sub>50</sub> value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

## Applications in Drug Discovery and Development

The unique chemical properties of **(2-Hydroxy-4-methylphenyl)boronic acid** make it an attractive scaffold in drug discovery. Its ability to participate in Suzuki-Miyaura coupling allows for the synthesis of diverse libraries of compounds for screening against various biological targets.<sup>[7][11]</sup> Furthermore, the boronic acid moiety itself can act as a pharmacophore, targeting enzymes such as serine proteases, which are implicated in a wide range of diseases including inflammation, cancer, and infectious diseases.<sup>[8][12][13]</sup> The hydroxy and methyl substituents on the phenyl ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

## Safety and Handling

**(2-Hydroxy-4-methylphenyl)boronic acid** is harmful if swallowed and causes skin and serious eye irritation.<sup>[1]</sup> It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all relevant safety protocols.

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